7-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a piperazine ring, a quinazolinone group, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the methoxyphenyl group, and the quinazolinone group. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be influenced by its molecular structure .Scientific Research Applications
Quality Control in Antimalarial Research
The compound has been studied in the development of quality control methods for antimalarial agents. Danylchenko et al. (2018) focused on a related compound, 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, which showed promise as an antimalarial agent. They developed methods for quality control, including solubility, identification, impurity analysis, and assay by potentiometric titration (Danylchenko et al., 2018).
Antitumor and Antiviral Properties
El-Sherbeny et al. (2003) synthesized a series of quinazoline derivatives, including 4-(4-aryl-1-piperazinyl)quinazolines, which exhibited broad-spectrum antitumor activity. They also found that some derivatives showed moderate selectivity toward leukemia cell lines and moderate anti-HIV-1 potency (El-Sherbeny et al., 2003).
Antimicrobial Activities
Bektaş et al. (2007) researched novel 1,2,4-triazole derivatives, including compounds with 4-methoxybenzaldehyde, which were screened for antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms (Bektaş et al., 2007).
Potential as Antihypertensive Agents
Research has also explored quinazoline derivatives as antihypertensive agents. Tsai et al. (2001) studied DL-017, a quinazoline derivative, for its α1-adrenoceptor antagonistic effects in hypertensive rats. Their findings suggest potential applications in treating hypertension (Tsai et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxyphenylpiperazine with 4-oxobutyl isocyanate to form the intermediate, which is then reacted with 6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one to yield the final product.", "Starting Materials": [ "4-methoxyphenylpiperazine", "4-oxobutyl isocyanate", "6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenylpiperazine with 4-oxobutyl isocyanate in the presence of a suitable solvent and a catalyst to form the intermediate.", "Step 2: Isolation and purification of the intermediate by column chromatography.", "Step 3: Reaction of the intermediate with 6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one in the presence of a suitable solvent and a catalyst to yield the final product.", "Step 4: Isolation and purification of the final product by column chromatography." ] } | |
CAS RN |
688054-78-6 |
Molecular Formula |
C24H26N4O5S |
Molecular Weight |
482.56 |
IUPAC Name |
7-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H26N4O5S/c1-31-17-6-4-16(5-7-17)26-9-11-27(12-10-26)22(29)3-2-8-28-23(30)18-13-20-21(33-15-32-20)14-19(18)25-24(28)34/h4-7,13-14H,2-3,8-12,15H2,1H3,(H,25,34) |
InChI Key |
NCBRBIQEMZAFTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
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